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molecular formula C14H19NO3 B180575 Ethyl 4-benzylmorpholine-2-carboxylate CAS No. 107904-08-5

Ethyl 4-benzylmorpholine-2-carboxylate

Cat. No. B180575
M. Wt: 249.3 g/mol
InChI Key: JDVADOGJQJZIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423037B2

Procedure details

To a stirred suspension of N,N-dimethylhydroxylamine (6.6 g, 67.6 mmol) in anhydrous DCM (200 mL) under nitrogen at 0° C. is added dropwise a solution of trimethylaluminium (2M solution in hexane, 34 mL, 67.6 mmol) over 30 minutes. The reaction mixture is allowed to warm up to room temperature and left stirring for 1 hour. A solution of the ester 1 (6.74 g, 27 mmol) in anhydrous DCM (100 mL) is then added dropwise over 30 minutes and the reaction mixture is left stirring overnight before quenching by cautious addition of phosphate buffer (disodium hydrogen phosphate, pH 8) solution. The precipitate is removed by filtration through a celite pad and the residue washed with chloroform. The organic phase is then concentrated in vacuo and washed with water. The aqueous layer is re-extracted with chloroform and the organic phases are combined, washed with brine, dried over magnesium sulphate and the solvent evaporated in vacuo to give 2 as a yellow oil. Alternatively, the reaction could be worked up as follows: upon addition of a solution of the ester 1 (1 eq) the reaction mixture is left stirring for 1 hour before quenching by addition of phosphate buffer (disodium hydrogen phosphate, pH 8) solution, followed by addition of water. The aqueous layer is re-extracted with DCM and the organic phases are combined, dried over magnesium sulphate and the DCM evaporated in vacuo to give 2 as a yellow oil (3.36 g, 47%). MW 264.33; C14H20N2O3; 1H NMR (CDCl3): 7.47-7.22 (5H, m), 4.55 (1H, d, 1.5 Hz), 4.00 (1H, dd, 11.5 Hz, 1.7 Hz), 3.75 (1H, dt, 11.5 Hz, 2.2 Hz), 3.65 (3H, s), 3.56 (2H, m), 3.17 (3H, s), 2.93 (1H, d, 11.3 Hz), 2.68 (1H, d, 11.3 Hz), 2.30 (2H, 11.3 Hz); LCMS: (6 min method) m/z 265 [M+H]+, RT 0.65 min.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.74 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[OH:3].[CH3:5][Al](C)C.C(O[C:12]([CH:14]1[O:19][CH2:18][CH2:17][N:16]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:15]1)=[O:13])C>C(Cl)Cl>[CH3:5][O:3][N:2]([CH3:1])[C:12]([CH:14]1[O:19][CH2:18][CH2:17][N:16]([CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:15]1)=[O:13]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
CN(O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C[Al](C)C
Step Three
Name
Quantity
6.74 g
Type
reactant
Smiles
C(C)OC(=O)C1CN(CCO1)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
the reaction mixture is left
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
before quenching by cautious addition of phosphate buffer (disodium hydrogen phosphate, pH 8) solution
CUSTOM
Type
CUSTOM
Details
The precipitate is removed by filtration through a celite pad
WASH
Type
WASH
Details
the residue washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is then concentrated in vacuo
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is re-extracted with chloroform
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON(C(=O)C1CN(CCO1)CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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